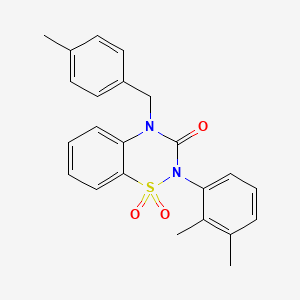

2-(2,3-dimethylphenyl)-4-(4-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Description

The compound 2-(2,3-dimethylphenyl)-4-(4-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide belongs to the 1,2,4-benzothiadiazine 1,1-dioxide class, characterized by a sulfur-containing heterocyclic core with two sulfonyl oxygen atoms. Its structure features:

- A 2,3-dimethylphenyl substituent at position 2 of the benzothiadiazine ring.

- A 4-methylbenzyl group at position 3.

Benzothiadiazine derivatives are pharmacologically significant, with documented roles as anti-inflammatory, antimicrobial, and receptor-targeting agents .

Properties

IUPAC Name |

2-(2,3-dimethylphenyl)-4-[(4-methylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3S/c1-16-11-13-19(14-12-16)15-24-21-8-4-5-10-22(21)29(27,28)25(23(24)26)20-9-6-7-17(2)18(20)3/h4-14H,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCAONMOWUOYSPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC=CC(=C4C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs and their substituents are summarized below:

Key Observations :

- Electron Effects : The target compound’s methyl groups (electron-donating) contrast with electron-withdrawing groups (e.g., fluorine in Compound 23 , methoxy in ), which alter electronic density and solubility.

- Steric Bulk : The 2,3-dimethylphenyl group introduces significant steric hindrance compared to smaller substituents (e.g., methyl in ).

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

The methyl groups in the target compound likely reduce polarity compared to halogenated analogs, decreasing aqueous solubility but improving lipid membrane permeability .

Pharmacological Activity

While direct data for the target compound are unavailable, related compounds highlight structure-activity trends:

- Compound 23 : Binds to orexin receptors (OX1/OX2) with high affinity, suggesting CNS applications .

- Compound : Exhibits anti-inflammatory and antibacterial activity due to hydrogen-bonding interactions .

- Chlorinated Derivatives (e.g., ) : Antimicrobial properties are common in halogenated benzothiadiazines due to enhanced electrophilicity.

Q & A

Q. What are the recommended synthetic routes for this benzothiadiazine derivative, and what reaction conditions optimize yield and purity?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

- Core Formation : Condensation of substituted anilines with sulfonamide precursors under reflux in anhydrous toluene (120°C, 8–12 hours) to form the benzothiadiazine core .

- Substituent Introduction : Alkylation or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) using palladium catalysts (Pd(PPh₃)₄, 2 mol%) and bases (K₂CO₃) in THF/water (3:1) at 80°C .

- Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane (0°C to room temperature) to achieve the 1,1-dioxide moiety .

Q. Optimization Tips :

- Purity (>95%) is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Critical intermediates should be characterized by -NMR and LC-MS before proceeding .

Q. How can structural integrity and purity be confirmed using spectroscopic and chromatographic methods?

Methodological Answer:

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and substituent positions. For example, triclinic P1 space group parameters (a = 4.8465 Å, b = 8.1942 Å) validate molecular geometry .

- Spectroscopy :

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (254 nm) assesses purity (>95%) .

Q. What are the key stability considerations for this compound under storage and experimental conditions?

Methodological Answer:

- Hydrolysis Sensitivity : The thiadiazine ring hydrolyzes under high humidity (>85% RH), forming sulfonamide degradation products. Store in anhydrous DMSO or acetonitrile at –20°C .

- Thermal Stability : Decomposition occurs above 150°C. Avoid prolonged heating during synthesis .

- Light Sensitivity : Protect from UV exposure to prevent photodegradation of the sulfone group .

Advanced Research Questions

Q. What computational strategies predict binding affinity and mechanism of action at targets like AMPA receptors?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding at the AMPAR S1S2 subunit dimer interface. Key interactions include hydrogen bonds with GluA2 residues (e.g., Arg485) and hydrophobic contacts with the benzothiadiazine core .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .

- SAR Insights : Fluorine or chloro substituents at position 6 enhance binding by reducing desensitization (e.g., IDRA21 analog, IC₅₀ = 12 µM) .

Q. How can contradictions in pharmacological data across in vitro/in vivo models be resolved?

Methodological Answer:

- Model Selection : Use primary neuronal cultures (rat hippocampal) for in vitro AMPAR modulation assays, and Morris water maze for in vivo cognitive testing .

- Dose Optimization : Address species-specific metabolism (e.g., murine CYP450 clearance vs. human) via pharmacokinetic profiling (plasma t₁/₂, BBB penetration) .

- Data Normalization : Control for batch variability in compound purity (HPLC) and solvent effects (DMSO <0.1% in assays) .

Q. What SAR trends enhance target specificity for benzothiadiazine derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.